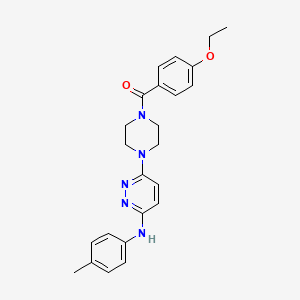

![molecular formula C7H9NO2S B2395769 7-Thia-1-azaspiro[4.4]nonane-2,4-dione CAS No. 1955524-15-8](/img/structure/B2395769.png)

7-Thia-1-azaspiro[4.4]nonane-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

7-Thia-1-azaspiro[4.4]nonane-2,4-dione is a chemical compound with the CAS Number: 1955524-15-8 . It has a molecular weight of 171.22 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Structural Analysis

One-Pot Synthesis : 7-Thia-1-azaspiro[4.4]nonane-2,4-dione derivatives, specifically 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, were synthesized using a Mn(III)-based reaction. This process is notable for its simplicity and efficiency in producing these compounds, which are structurally characterized by having the pyrrolidinedione ring intact as part of the spiro scaffold (Huynh, Nguyen, & Nishino, 2017).

Enantioselective Synthesis : Research on the enantioselective synthesis of 1-azaspiro[4.4]nonane-2,6-dione from cyclopentanone, leading to the separation and determination of the absolute configurations of its enantiomers, provides insights into the stereochemistry of these compounds (Nagasaka, Sato, & Saeki, 1997).

Physicochemical and Pharmacological Properties

Anticonvulsant Properties : N-phenylamino derivatives of 2-azaspiro[4.4]nonane-1,3-dione exhibited significant anticonvulsant properties. These compounds were tested in vivo, showing promising results in seizure control models (Kamiński, Obniska, & Dybała, 2008).

Crystallographic Studies : X-ray crystallographic studies of compounds related to N-benzyl-2-azaspiro[4.4]-nonane-l,3-dione have been conducted to understand their molecular conformations, which is crucial for their activity as potential anticonvulsants (Ciechanowicz-rutkowska et al., 1997).

Antimicrobial and Anticancer Activity

Antimicrobial Activity : A study on the synthesis of 1,3,7-triazaspiro[4.4]nonane-2,4-dione derivatives highlighted their potential in antimicrobial applications. These compounds, featuring an unsaturated pyrrolidine cycle, showed efficacy against various microbes (Krolenko et al., 2015).

Anticancer Properties : The synthesis of new 1-thia-4-azaspiro[4.5]decane derivatives and their evaluation for anticancer activity revealed that some compounds exhibited significant inhibitory effects on various cancer cell lines, suggesting their potential as anticancer agents (Flefel et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 7-Thia-1-azaspiro[4Similar compounds have been found to target enzymes such as protein arginine deiminase and integrin α L β 2 , which plays a crucial role in the delivery of leukocytes to the site of inflammation .

Mode of Action

The exact mode of action of 7-Thia-1-azaspiro[4It’s known that similar compounds can catalyze the enzymatic transesterification reaction . This suggests that 7-Thia-1-azaspiro[4.4]nonane-2,4-dione might interact with its targets to induce biochemical changes.

Biochemical Pathways

The specific biochemical pathways affected by 7-Thia-1-azaspiro[4Related compounds have been found to inhibit matrix metalloproteinases , which are involved in the uncontrolled division of connective tissue and collagen, leading to the absorption of extracellular fluid. This process is characteristic of pathological conditions such as osteoarthritis, epidermal and gastric ulcers, and periodontal disease .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 7-Thia-1-azaspiro[4The compound’s molecular weight is 17121 , which could influence its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 7-Thia-1-azaspiro[4Similar compounds have shown promising applications as antiproliferative, cytotoxic, and anticancer agents .

properties

IUPAC Name |

7-thia-1-azaspiro[4.4]nonane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c9-5-3-6(10)8-7(5)1-2-11-4-7/h1-4H2,(H,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXIZYQGLSGVMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC12C(=O)CC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2395687.png)

![Naphthalen-1-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2395689.png)

![3,4-dimethyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2395690.png)

![2-chloro-N-[(3,5-dichlorophenyl)methyl]-N-methylacetamide](/img/structure/B2395691.png)

![Methyl 3-({[6-(2,5-dimethylbenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl]acetyl}amino)thiophene-2-carboxylate](/img/structure/B2395697.png)

![2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-fluorophenyl)-2-oxoacetamide](/img/structure/B2395704.png)

![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2395706.png)

![3-[(4-Methyl-1,2-oxazol-3-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2395707.png)

![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2395708.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B2395709.png)